molecular formula C18H18ClN5O B2905180 1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine CAS No. 2415527-05-6

1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine

Cat. No.: B2905180
CAS No.: 2415527-05-6
M. Wt: 355.83
InChI Key: CXDKDPKLKTUVBB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine moiety and the 5-chloro-2-methylphenyl group. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the piperazine moiety.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)piperazine: This compound shares the piperazine and 5-chloro-2-methylphenyl moieties but lacks the imidazo[1,2-b]pyridazine core.

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in the substituents attached to it.

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is unique due to its combination of the imidazo[1,2-b]pyridazine core with the piperazine and 5-chloro-2-methylphenyl moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-imidazo[1,2-b]pyridazin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-13-2-3-14(19)12-16(13)22-8-10-23(11-9-22)18(25)15-4-5-17-20-6-7-24(17)21-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDKDPKLKTUVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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